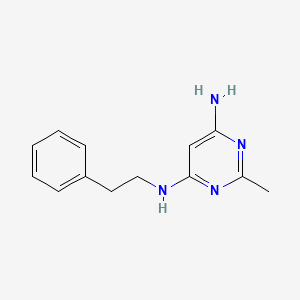
2-methyl-N4-phenethylpyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-methyl-N4-phenethylpyrimidine-4,6-diamine involves several steps. One common method includes the reaction of 2-methylpyrimidine-4,6-diamine with phenethyl bromide under basic conditions . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
2-methyl-N4-phenethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Aplicaciones Científicas De Investigación
2-methyl-N4-phenethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-methyl-N4-phenethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the replication of viruses by interfering with viral protein synthesis and assembly . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-methyl-N4-phenethylpyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:
2-methylpyrimidine-4,6-diamine: This compound lacks the phenethyl group, which may result in different reactivity and biological activity.
2-amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on nitric oxide production, this compound has different substituents that lead to distinct biological activities.
2-amino-4,6-dichloropyrimidine: This compound has been studied for its antiviral properties and differs in its substitution pattern compared to this compound.
Actividad Biológica
2-Methyl-N4-phenethylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H16N4
- Molecular Weight : 232.3 g/mol
This compound features a pyrimidine core substituted with a methyl group at position 2 and a phenethyl group at position N4. Such substitutions are critical for its biological activity.
This compound exhibits its biological effects primarily through modulation of various enzymatic pathways. It has been shown to interact with several targets, including:
- Kinases : The compound has been identified as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Enzymes in Metabolic Pathways : It may also influence enzymes that participate in nucleotide metabolism, affecting cellular growth and differentiation.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Anticancer Activity : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary investigations suggest it may have antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in experimental models, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction via caspase activation |
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The compound exhibited MIC values of 8 µg/mL against S. aureus and 16 µg/mL against C. albicans, suggesting potent antimicrobial properties.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Candida albicans | 16 |
Propiedades
Fórmula molecular |
C13H16N4 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-methyl-4-N-(2-phenylethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H16N4/c1-10-16-12(14)9-13(17-10)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H3,14,15,16,17) |
Clave InChI |
KXYPNBGYBUDFSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)NCCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















